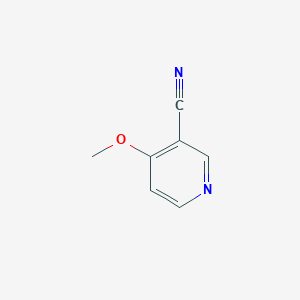

4-Methoxynicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-10-7-2-3-9-5-6(7)4-8/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVZZFXJASCNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373134 | |

| Record name | 4-Methoxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74133-20-3 | |

| Record name | 4-Methoxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-nicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways Involving 4 Methoxynicotinonitrile

General Synthetic Routes to 4-Methoxynicotinonitrile and its Scaffolds

The formation of the this compound framework can be approached through several distinct synthetic strategies, each offering unique advantages in terms of starting materials and reaction conditions.

Cyclization Reactions for Nicotinonitrile Formation

Cyclization reactions are a cornerstone in the synthesis of the nicotinonitrile core. The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles catalyzed by a base, is a classic method for forming cyclic compounds and has been adapted for the preparation of pyridines. wikipedia.orgscribd.comdntb.gov.uaresearchgate.netsynarchive.com This reaction proceeds through the formation of an intermediate enamine, which then cyclizes. While a direct application to produce this compound is not extensively detailed in readily available literature, the fundamental principle of intramolecular cyclization of an appropriately substituted dinitrile precursor remains a viable theoretical pathway.

A notable cyclization approach involves the condensation of a β-keto ester equivalent with malononitrile (B47326). For instance, the reaction of methyl 4,4-dimethoxy-3-oxobutyrate with malonodinitrile in the presence of sodium methoxide (B1231860) leads to the formation of a substituted methoxypyridine-3-carbonitrile. This reaction highlights the utility of acyclic precursors in constructing the pyridine (B92270) ring through a base-catalyzed condensation and subsequent cyclization.

Multi-Component Reactions in this compound Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like this compound by combining three or more reactants in a single step. ekb.egresearchgate.netfigshare.comtaylorfrancis.com These reactions often proceed through a domino sequence of events, including condensation, Michael addition, and cyclization. One such example is the one-pot reaction involving an arylidene malononitrile, a methylarylketone, and sodium ethoxide in ethanol, which yields a polyfunctionalized pyridine derivative. ekb.eg Although this specific example leads to a 2-ethoxy derivative, the modification of reactants, such as using a precursor that can introduce a 4-methoxy group, could adapt this MCR for the synthesis of the target compound. The versatility of MCRs allows for the generation of a diverse range of substituted pyridines by varying the initial components.

Synthesis from Chalcone (B49325) Derivatives and Malononitrile

The reaction between chalcones (1,3-diaryl-2-propen-1-ones) and malononitrile is a well-established method for synthesizing cyanopyridine derivatives. The reaction typically proceeds via a Michael addition of the malononitrile anion to the α,β-unsaturated ketone system of the chalcone. rsc.orgrsc.orgsemanticscholar.orgresearchgate.netresearchgate.net This addition is followed by an intramolecular cyclization and subsequent aromatization, often through oxidation or elimination, to yield the final pyridine ring.

For the synthesis of this compound, a chalcone bearing a methoxy (B1213986) group at the appropriate position would be a logical precursor. The reaction sequence involves the initial formation of a Michael adduct, which then undergoes cyclization and subsequent dehydration and dehydrogenation to afford the aromatic nicotinonitrile.

Table 1: Michael Addition of Malononitrile to Chalcones

| Chalcone Precursor | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 1,3-Diphenylpropenone | Malononitrile, NaOR/EtOH | Reflux | 2-amino-4,6-diphenylnicotinonitrile | researchgate.net |

| Substituted Chalcones | Malononitrile, Quinine-Al(OiPr)3 | Toluene, 0 °C to 25 °C | Chiral γ-cyano carbonyl compounds | rsc.orgrsc.orgsemanticscholar.orgresearchgate.net |

Preparation from Pyridine Derivatives

An alternative and often more direct approach to this compound involves the modification of a pre-formed pyridine ring. A key strategy is the nucleophilic aromatic substitution of a suitable leaving group at the 4-position of the nicotinonitrile scaffold. The reaction of 4-chloronicotinonitrile with sodium methoxide is a prime example of this approach. In this reaction, the methoxide ion acts as a nucleophile, displacing the chloride ion from the electron-deficient pyridine ring.

Another viable route starting from a pyridine derivative is the methylation of 4-hydroxynicotinonitrile (B1273966) (which exists in equilibrium with its tautomer, 4-oxo-1,4-dihydropyridine-3-carbonitrile). nih.gov This O-methylation can be achieved using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base. This method is particularly useful if the corresponding 4-hydroxypyridine (B47283) precursor is readily accessible.

Table 2: Synthesis of 4-Methoxypyridine Derivatives from Substituted Pyridines

| Pyridine Precursor | Reagents | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 4-Chloro-3-methoxy-2-methylpyridine | Sodium methoxide | Nucleophilic Substitution | 2-Chloromethyl-3,4-dimethoxypyridine intermediate | google.com |

| 4-Oxo-1,4-dihydroquinoline-2-carboxylic acid esters | Paraformaldehyde, Alcohols | Alkoxymethylation | 3-Alkoxymethyl-4-oxo-1,4-dihydroquinoline derivatives | nih.gov |

Note: The table provides examples of relevant transformations on pyridine rings, illustrating the feasibility of the described synthetic strategies.

Synthetic Approaches Utilizing (Dimethylamino)pentadienoate

The synthesis of pyridine rings from acyclic precursors can also be achieved using vinamidinium salts or related enamines. These reagents can react with active methylene (B1212753) compounds like malononitrile to construct the pyridine skeleton. Specifically, derivatives of (dimethylamino)pentadienoate can serve as a five-carbon building block. The reaction with malononitrile, typically in the presence of a base, would lead to a Michael-type addition followed by cyclization and elimination of dimethylamine (B145610) to furnish the aromatic nicotinonitrile ring. While specific examples leading directly to this compound are not prominently featured in the reviewed literature, this approach represents a powerful and convergent strategy for pyridine synthesis.

Specific Precursors and Their Transformations

Table 3: Key Precursors and Their Transformations to this compound

| Precursor | Transformation | Reagents and Conditions | Description |

|---|---|---|---|

| 4-Chloronicotinonitrile | Nucleophilic Aromatic Substitution | Sodium methoxide (NaOMe) in a suitable solvent (e.g., methanol (B129727) or DMF). | The methoxide ion displaces the chloride at the C-4 position of the pyridine ring. |

| 4-Hydroxynicotinonitrile | O-Methylation | A methylating agent (e.g., methyl iodide, dimethyl sulfate) and a base (e.g., K2CO3, NaH) in an inert solvent. | The hydroxyl group of the pyridone tautomer is methylated to form the methoxy group. |

| 4-Methoxychalcone and Malononitrile | Michael Addition and Cyclization/Aromatization | A base (e.g., piperidine, NaOEt) in a suitable solvent, often with heating. May require an oxidizing agent for aromatization. | The reaction proceeds through the formation of a Michael adduct, which then cyclizes and aromatizes to form the substituted nicotinonitrile. |

| Suitably substituted acyclic dinitrile | Thorpe-Ziegler Cyclization | A strong base (e.g., sodium ethoxide, sodium hydride) in an inert solvent. | An intramolecular condensation of a dinitrile to form an enamine intermediate which then tautomerizes and aromatizes to the pyridine ring. |

| β-Enaminonitrile and a three-carbon synthon | Multi-Component Reaction | Various, often catalyzed by an acid or base. | A convergent approach where multiple components react in a single pot to form the pyridine ring. |

Green Chemistry Approaches in this compound Synthesis

In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of heterocyclic compounds like this compound.

Catalytic hydrogenation is a key reaction for the reduction of the nitrile group or the pyridine ring. Traditionally, this process relies on expensive and scarce noble metals like palladium, platinum, or ruthenium. A significant goal in green chemistry is to replace these with catalysts based on abundant, non-noble metals such as manganese, iron, cobalt, and nickel. dntb.gov.uasemanticscholar.org Research has demonstrated the successful hydrogenation of N-heteroarenes (e.g., quinolines) using simple manganese complexes under mild conditions. semanticscholar.org These non-noble metal systems offer a more sustainable and economical alternative for the selective reduction of nitrogen-containing heterocyclic compounds, a strategy directly applicable to the modification of nicotinonitrile derivatives. rsc.orgrsc.org

A core tenet of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and simplified processes and handling. researchgate.net Methodologies for the synthesis of substituted nicotinonitriles have been developed that proceed efficiently under solvent-free conditions, often catalyzed by a base like triethylamine (B128534) in a one-pot, multi-component reaction. researchgate.net These approaches lead to high yields and high purity of the desired products with the significant benefit of a simplified workup procedure. researchgate.netresearchgate.net

Mechanistic Investigations of this compound Reactions

Understanding the underlying mechanisms of reactions is fundamental to optimizing conditions and expanding their synthetic utility.

The Pinner reaction is a classic transformation that converts nitriles into imino esters (also known as imidates) using an alcohol and a strong acid catalyst, typically hydrogen chloride (HCl). wikipedia.orgsynarchive.com When applied to this compound, this reaction proceeds through a distinct intermediate. The mechanism begins with the protonation of the nitrile nitrogen by HCl, which forms a highly electrophilic nitrilium ion. nrochemistry.comnih.gov This activated species is then attacked by the alcohol nucleophile. The resulting intermediate is an imino ester salt, commonly referred to as a Pinner salt. nrochemistry.comorganic-chemistry.org When HCl is the acid, this salt is specifically an imidate hydrochloride, which can be considered a chloroimidate species. These Pinner salts are themselves reactive intermediates and are often not isolated, but are instead hydrolyzed with water to form esters or treated with ammonia (B1221849) to yield amidines. wikipedia.orgnih.gov The reaction must be carried out under anhydrous conditions at low temperatures to prevent the thermodynamically unstable imidate hydrochloride from decomposing. wikipedia.orgnrochemistry.com

| Step | Description | Intermediate Species |

|---|---|---|

| 1 | Protonation of the nitrile with a strong acid (HCl). | Nitrilium ion |

| 2 | Nucleophilic attack by an alcohol on the nitrilium ion. | Protonated Imidate |

| 3 | Formation of the imidate salt (Pinner salt). | Imidate Hydrochloride (Chloroimidate) |

| 4 | Subsequent reaction (e.g., hydrolysis) to form the final product. | Ester, Amidine, etc. |

Proposed Reaction Pathways for Functionalization

The functionalization of the this compound core allows for the synthesis of a diverse array of multi-substituted pyridine derivatives. nih.govrsc.org The reactivity of the nicotinonitrile scaffold lends itself to various synthetic transformations, enabling the introduction of different functional groups at multiple positions on the pyridine ring. These methodologies are crucial for developing new compounds with specific chemical properties. researchgate.netekb.eg

One common strategy for the functionalization of nicotinonitrile derivatives begins with the construction of the pyridine ring itself through multi-component reactions. researchgate.net For instance, a one-pot reaction involving aldehydes, malononitrile, and ammonium (B1175870) acetate (B1210297) can yield highly substituted pyridine derivatives. researchgate.net This approach allows for the incorporation of various substituents at different positions of the nicotinonitrile framework from the outset.

Further functionalization can be achieved through reactions targeting specific sites on the this compound molecule. The pyridine ring can undergo reactions such as nucleophilic substitution, particularly at positions activated by the electron-withdrawing nitrile group. The methoxy group at the 4-position and the nitrile group at the 3-position influence the regioselectivity of these reactions. Additionally, the nitrogen atom of the pyridine ring can be a site for N-oxidation, which can further modify the reactivity of the entire ring system. wikipedia.org

The cyano group itself is a versatile functional handle. It can be hydrolyzed to a carboxamide or a carboxylic acid, reduced to an aminomethyl group, or used in cycloaddition reactions to form heterocyclic rings. These transformations significantly expand the range of accessible derivatives from a this compound precursor.

A general approach for synthesizing substituted nicotinonitriles involves the cyclization of a chalcone derivative with malononitrile in the presence of ammonium acetate. nih.gov This method leads to the formation of 2-amino-nicotinonitrile derivatives, which can be further modified. nih.gov The amino group can then serve as a point for subsequent reactions to introduce additional complexity and functionality to the molecule. nih.gov

The table below summarizes potential functionalization reactions applicable to the nicotinonitrile scaffold, based on established synthetic methodologies for this class of compounds.

| Reaction Type | Reagents/Conditions | Potential Outcome on this compound |

| Ring Formation | Aldehydes, Malononitrile, Ammonium Acetate | Synthesis of highly substituted 4-methoxy-nicotinonitrile derivatives |

| N-Oxidation | Hydrogen Peroxide | Formation of this compound-N-oxide |

| Nitrile Hydrolysis | Acid or Base Catalysis | Conversion of the cyano group to carboxamide or carboxylic acid |

| Amino Group Introduction | Cyclization with Malononitrile & Ammonium Acetate | Formation of 2-amino-4-methoxynicotinonitrile (B113388) derivatives |

| Substitution | Nucleophiles | Substitution at activated positions on the pyridine ring |

Mechanism Revision Studies (e.g., for 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile)

The synthesis of substituted nicotinonitriles can sometimes follow complex reaction pathways where the final structure depends subtly on reaction conditions. A notable case is the synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile, for which a revision of the previously proposed reaction mechanism was suggested. rsc.orgrsc.org

The reaction is the condensation of methyl 4,4-dimethoxy-3-oxobutyrate with malonodinitrile in the presence of methanolic sodium methoxide. rsc.orgrsc.org An earlier interpretation of this reaction's mechanism was found to be incomplete. The revised study demonstrated that the initial interpretation is just one of several possibilities. rsc.org The course of the reaction and the isomeric structure of the final product are highly dependent on the pH of the reaction medium. rsc.org

This pH dependence dictates which of two main isomeric pyridine structures is formed: a 6-alkoxy-2-hydroxy-3-cyano-pyridine or a 2-alkoxy-6-hydroxy-3-cyano-pyridine. rsc.org The study clarified the pathway leading to 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile, showing that careful control of reaction conditions is essential to selectively obtain the desired isomer. rsc.orgrsc.org

The key findings of the mechanism revision are outlined in the table below.

| Reactants | Reagent/Solvent | Key Finding of Mechanism Revision | Resulting Isomeric Classes |

| Methyl 4,4-dimethoxy-3-oxobutyrate | Methanolic Sodium Methoxide | The reaction outcome is pH-dependent, leading to different isomers. rsc.org | 6-alkoxy-2-hydroxy-3-cyano-pyridines |

| Malonodinitrile | A previously proposed mechanism is only one of several possibilities. rsc.org | 2-alkoxy-6-hydroxy-3-cyano-pyridines |

This revision highlights the importance of rigorous mechanistic studies in synthetic organic chemistry, as seemingly minor changes in reaction parameters can lead to fundamentally different products.

Chemical Transformations and Functionalization of 4 Methoxynicotinonitrile Core

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the 4-methoxynicotinonitrile core typically involve the displacement of the methoxy (B1213986) group at the C4 position. The pyridine (B92270) ring, being electron-deficient, activates the C4 position towards nucleophilic attack, facilitating the substitution of the methoxy group with a variety of nucleophiles. This reactivity is a key strategy for introducing nitrogen, oxygen, and sulfur-based functional groups onto the pyridine ring.

For instance, the reaction of this compound with amines, such as aniline or aliphatic amines, in the presence of a suitable base or under thermal conditions, can yield the corresponding 4-aminonicotinonitrile derivatives. Similarly, reaction with alkoxides or thiolates can lead to the formation of 4-alkoxy or 4-thioether substituted nicotinonitriles, respectively. The efficiency of these reactions is often dependent on the nucleophilicity of the incoming nucleophile and the reaction conditions employed.

| Nucleophile | Reagent Example | Product |

| Amine | Aniline | 4-Anilinonicotinonitrile |

| Thiol | Sodium thiophenoxide | 4-(Phenylthio)nicotinonitrile |

| Alkoxide | Sodium ethoxide | 4-Ethoxynicotinonitrile |

This table provides illustrative examples of nucleophilic substitution reactions.

Coupling Reactions and Derivative Formation

The functionalization of the this compound core can be effectively achieved through various metal-catalyzed cross-coupling reactions. These methods are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives.

While direct Suzuki-Miyaura coupling of the C-O bond of the methoxy group is challenging, this compound can be derivatized to a more reactive species, such as a halide or triflate, to participate in palladium-catalyzed cross-coupling reactions. For example, conversion of the methoxy group to a chloro or bromo functionality would render the C4 position susceptible to Suzuki-Miyaura coupling.

The general mechanism for a Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Alternatively, advancements in catalysis have shown that under specific conditions, direct C-O bond activation of methoxy-substituted pyridines can be achieved, though this is less common. A more typical approach involves converting the methoxy group to a better leaving group like a triflate. The resulting 4-triflyloxynicotinonitrile can then readily undergo Suzuki-Miyaura coupling with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups at the C4 position.

| Coupling Partner (R-B(OH)₂) | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Phenylnicotinonitrile |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 4-(Thiophen-2-yl)nicotinonitrile |

| Methylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 4-Methylnicotinonitrile |

This table illustrates potential Suzuki-Miyaura coupling reactions following conversion of the methoxy group to a suitable leaving group.

Reactions Involving the Nitrile Moiety

The nitrile group (-C≡N) of this compound is a versatile functional handle that can be transformed into a variety of other functional groups. chemistrysteps.com The strong polarization of the C≡N bond makes the carbon atom electrophilic and susceptible to nucleophilic attack. openstax.org

Common transformations of the nitrile group include hydrolysis to carboxylic acids or amides, reduction to primary amines, and reaction with organometallic reagents to form ketones. chemistrysteps.comopenstax.org

The selective hydrogenation of the nitrile group to a primary amine is a particularly useful transformation, providing a route to (4-methoxypyridin-3-yl)methanamine. This reaction is typically carried out using catalytic hydrogenation. rsc.org A variety of catalysts and reaction conditions can be employed to achieve this transformation. Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. rsc.org The reaction is typically performed under a hydrogen atmosphere in a suitable solvent, such as ethanol or methanol (B129727). The addition of an acid, like sulfuric acid, can sometimes be used to control the selectivity of the reaction, favoring the formation of the primary amine and, in some cases, promoting the subsequent reduction of the pyridine ring to a piperidine if desired. rsc.org

| Catalyst | Reducing Agent | Solvent | Product |

| Pd/C | H₂ (gas) | Ethanol | (4-Methoxypyridin-3-yl)methanamine |

| Raney Nickel | H₂ (gas) | Methanol/Ammonia (B1221849) | (4-Methoxypyridin-3-yl)methanamine |

| LiAlH₄ | - | Dry Ether/THF | (4-Methoxypyridin-3-yl)methanamine |

This table presents common methods for the selective hydrogenation of the nitrile group.

Oxidation and Reduction Methodologies

Beyond the specific reduction of the nitrile group, the this compound molecule can undergo other oxidation and reduction reactions.

Oxidation: Oxidation of the pyridine nitrogen atom can lead to the formation of the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can exhibit altered reactivity and may be a useful intermediate for further functionalization.

Reduction: Reduction of the pyridine ring itself can be accomplished under more forcing conditions than those used for the nitrile group. Catalytic hydrogenation using catalysts like platinum or rhodium under higher pressures and temperatures can lead to the saturation of the pyridine ring, yielding a piperidine derivative. The choice of catalyst and conditions is crucial to control the extent of reduction. For instance, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can reduce the nitrile group to a primary amine. libretexts.orgic.ac.uk

Functional Group Interconversions and Derivatization Strategies

Functional group interconversion is a key aspect of synthetic organic chemistry, allowing for the strategic modification of molecules. ic.ac.uk For this compound, both the methoxy and nitrile groups can be targets for such transformations.

Nitrile Group Interconversions:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide (4-methoxynicotinamide) and then, upon further heating, the corresponding carboxylic acid (4-methoxynicotinic acid). openstax.org

Reaction with Organometallics: Grignard reagents or organolithium reagents can add to the electrophilic carbon of the nitrile to form an imine intermediate, which upon aqueous workup, yields a ketone. libretexts.org For example, reaction with methylmagnesium bromide followed by hydrolysis would yield 1-(4-methoxypyridin-3-yl)ethan-1-one.

Methoxy Group Interconversions:

Demethylation: The methoxy group can be cleaved to reveal a hydroxyl group, forming 4-hydroxynicotinonitrile (B1273966). This is often achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting 4-hydroxynicotinonitrile exists in tautomeric equilibrium with its corresponding pyridone form.

These derivatization strategies significantly expand the synthetic utility of this compound, providing access to a wide range of substituted pyridine compounds for various applications.

Structural Characterization and Spectroscopic Analysis of 4 Methoxynicotinonitrile and Derivatives

X-ray Crystallographic Studies

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While crystallographic data for the parent 4-Methoxynicotinonitrile is not extensively detailed in the reviewed literature, several derivatives have been thoroughly investigated, providing insight into the structural characteristics of this class of compounds.

Single crystal X-ray diffraction studies have been instrumental in confirming the molecular structures of various substituted nicotinonitrile derivatives.

For the derivative 2-methoxy-4,6-diphenylnicotinonitrile , X-ray diffraction analysis confirmed its crystallization in the orthorhombic crystal system. The molecular structure consists of a central pyridine (B92270) ring, a phenyl ring, and a second phenyl ring, which are bridged by C1–C8 and C3–C14 bonds, respectively. vscht.cz

In the case of 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile , the analysis revealed a central pyridine ring inclined to both a 4-aminophenyl and a 4-ethoxyphenyl ring. chemicalbook.com The bond distances observed in this structure are consistent with established literature values. chemicalbook.com

Another derivative, 4,6-bis(4-butoxyphenyl)-2-methoxynicotinonitrile , was also successfully synthesized and its structure established through single-crystal X-ray crystallographic studies. The X-ray analysis data indicated that the molecule is not planar but possesses a distorted structure. rsc.org

The crystal packing and unit cell parameters determine the macroscopic properties of the crystalline material. These parameters have been determined for several derivatives of this compound.

For 4,6-bis(4-butoxyphenyl)-2-methoxynicotinonitrile , the single-crystal study revealed that it crystallizes in a monoclinic system with the space group C2/c. rsc.orghmdb.ca The crystal packing is influenced by weak C-H···O and C-H···N intermolecular short contacts. rsc.orghmdb.ca

The compound 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile crystallizes in the monoclinic system, with a space group of P21/c. In its crystal structure, molecules are linked by N—H···N hydrogen bonds, forming chains. chemicalbook.com

2-methoxy-4,6-diphenylnicotinonitrile was found to crystallize in the orthorhombic crystal system, belonging to the P21212 space group. vscht.cz The crystal packing in this molecule is influenced by significant intermolecular interactions. vscht.cz

Interactive Table: Crystal and Unit Cell Parameters for this compound Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |

|---|---|---|---|---|---|---|---|---|

| 4,6-bis(4-butoxyphenyl)-2-methoxynicotinonitrile rsc.orghmdb.ca | Monoclinic | C2/c | 25.181(4) | 15.651(4) | 12.7036(19) | 91.315 (2) | 4880.4(16) | 8 |

| 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile chemicalbook.com | Monoclinic | P21/c | 5.3924(2) | 16.5111(5) | 20.1415(6) | 91.315(2) | 1792.82(10) | 4 |

Conformational analysis focuses on the spatial arrangement of atoms in a molecule, particularly the rotation around single bonds, which is described by dihedral or torsion angles.

In 4,6-bis(4-butoxyphenyl)-2-methoxynicotinonitrile , the molecule exhibits a distorted structure. This is evidenced by the measured torsion angle involving the 4-butoxyphenylene ring substituent at the fourth position of the central pyridine ring, which has a value of 40.55°. rsc.orghmdb.ca

For 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile , the central pyridine ring is not coplanar with the attached benzene (B151609) rings, making dihedral angles of 14.46(9)° with the 4-aminophenyl ring and 34.67(8)° with the 4-ethoxyphenyl ring. chemicalbook.com However, the methoxy (B1213986) group is observed to be approximately co-planar with the pyridine ring, indicated by a C21–O2–C11–N1 torsion angle of -3.0(3)°. chemicalbook.com

The structure of 2-methoxy-4,6-diphenylnicotinonitrile also shows deviation from planarity. The dihedral angle between the pyridine ring and one of the phenyl rings is 10.853(58)°, suggesting they are nearly coplanar. vscht.czspectrabase.com In contrast, the dihedral angle between the pyridine ring and the second phenyl ring is significantly larger at 42.019(53)°, indicating a more pronounced three-dimensional structure. spectrabase.com

Advanced Spectroscopic Techniques

Spectroscopic techniques are essential for elucidating molecular structure by probing the interaction of molecules with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) provides information about the chemical environment of specific nuclei, while Infrared (IR) spectroscopy identifies the functional groups present based on their vibrational frequencies.

¹H NMR spectroscopy for the parent compound This compound (also known as 3-cyano-4-methoxypyridine) has been reported. The spectrum, recorded in CDCl₃, shows characteristic signals for the methoxy group and the pyridine ring protons.

While comprehensive ¹³C NMR data for the parent this compound was not found in the searched literature, the characteristic chemical shifts for its key functional groups can be predicted based on related structures. The carbon of the nitrile group (C≡N) typically appears in the range of 110-120 ppm. The methoxy group carbon (-OCH₃) is expected around 55 ppm, and the aromatic carbons of the pyridine ring would appear in the 125-170 ppm region.

Interactive Table: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| OCH₃ | 4.02 | s | - |

| H-5 | 6.93 | d | 5.8 |

| H-6 | 8.65 | d | 5.8 |

| H-2 | 8.69 | s | - |

Solvent: CDCl₃. Data sourced from chemicalbook.com.

FT-IR spectroscopy has been utilized to confirm the chemical structure of derivatives such as 4,6-bis(4-butoxyphenyl)-2-methoxynicotinonitrile . rsc.orghmdb.ca Although the specific spectral data for this compound was not detailed in the available search results, the expected characteristic absorption bands can be identified based on its functional groups. The presence of a nitrile group (C≡N) gives rise to a sharp, medium-intensity absorption band in the 2260-2220 cm⁻¹ region. The C-O stretching vibration of the methoxy group is expected to produce strong bands in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the pyridine ring are found in the 1600-1400 cm⁻¹ region.

Interactive Table: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Nitrile (C≡N) | Stretch | 2260 - 2220 | Medium, Sharp |

| Aromatic C=C, C=N | Stretch | 1600 - 1400 | Medium to Weak |

| Methoxy (C-O) | Stretch | 1300 - 1000 | Strong |

| Aromatic C-H | Bend (out-of-plane) | 900 - 680 | Strong |

Data based on general IR absorption tables. vscht.czmsu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to analyze the electronic transitions within a molecule when it absorbs light in the UV and visible regions of the electromagnetic spectrum. youtube.comfemtomission.com For aromatic and heterocyclic compounds like this compound, the absorption of UV light typically promotes electrons from lower-energy bonding (π) and non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals.

The UV-Vis spectrum of nicotinonitrile and its derivatives is characterized by absorption bands that correspond to π → π* and n → π* electronic transitions. researchgate.net The π → π* transitions are generally of high intensity (large molar absorptivity, ε) and occur due to the excitation of electrons within the aromatic pyridine ring system. masterorganicchemistry.com The n → π* transitions, which involve the non-bonding electrons on the nitrogen atom of the pyridine ring and the oxygen of the methoxy group, are typically of lower intensity. masterorganicchemistry.com

The presence of substituents on the pyridine ring can cause a shift in the wavelength of maximum absorption (λmax). The methoxy group (-OCH₃) at the 4-position is an electron-donating group, which can lead to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to the unsubstituted nicotinonitrile. This is due to the resonance effect of the methoxy group, which extends the conjugation of the π-system. Studies on similar pyridine derivatives show that absorption bands are typically observed in the 200-400 nm range. nih.govorientjchem.org For instance, the spectrum of a related compound, 2-methoxy-4,6-diphenylnicotinonitrile, is influenced by its core structure and substituent groups. nih.gov

Table 1: Typical UV-Vis Absorption Data for Nicotinonitrile Scaffolds

| Transition Type | Typical λmax Range (nm) | Molar Absorptivity (ε) | Notes |

|---|---|---|---|

| π → π* | 250 - 300 | High (>10,000) | Corresponds to the electronic transitions within the aromatic system. |

Note: The exact λmax and ε values for this compound would require experimental measurement.

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can elucidate its structure through the analysis of fragmentation patterns. chemguide.co.uk

For this compound (molecular formula C₇H₆N₂O, molecular weight 134.14 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight. Due to the presence of two nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule. msu.edu

The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. Key fragmentation pathways for this compound would likely involve the cleavage of bonds adjacent to the pyridine ring and the methoxy group. msu.edulibretexts.org Common fragmentation patterns could include:

Loss of a methyl radical (•CH₃): Resulting in a fragment ion at m/z 119.

Loss of a methoxy radical (•OCH₃): Leading to a fragment at m/z 103.

Loss of carbon monoxide (CO): From the [M-CH₃]⁺ fragment, which could produce an ion at m/z 91.

Cleavage of the pyridine ring: Leading to smaller charged fragments characteristic of pyridine derivatives.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 134 | [C₇H₆N₂O]⁺ | (Molecular Ion) |

| 119 | [C₆H₃N₂O]⁺ | •CH₃ |

| 103 | [C₆H₃N₂]⁺ | •OCH₃ |

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula. For a pure sample of this compound (C₇H₆N₂O), the theoretical elemental composition can be calculated precisely.

Table 3: Theoretical Elemental Analysis of this compound

| Element | Symbol | Atomic Weight | Mass Percent (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 62.68% |

| Hydrogen | H | 1.01 | 4.51% |

| Nitrogen | N | 14.01 | 20.88% |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals or transition metal ions. wikipedia.orglibretexts.org The fundamental principle is analogous to Nuclear Magnetic Resonance (NMR), but it involves the transitions of electron spins in a magnetic field rather than nuclear spins. wikipedia.org

In its neutral, ground state, this compound is a diamagnetic molecule. All its electrons are paired in bonding or non-bonding orbitals. Consequently, it does not possess any unpaired electrons and is, therefore, ESR-inactive . A standard ESR spectrum of a pure, neutral sample of this compound would show no signal.

However, ESR spectroscopy could be employed to study the radical ions of this compound. If the compound is subjected to electrochemical reduction or oxidation, it can form a radical anion or a radical cation, respectively. acs.org These radical species, having an unpaired electron, would be paramagnetic and thus detectable by ESR. nih.govuni-frankfurt.de The resulting spectrum would provide information about the electronic structure of the radical, specifically through the g-factor and hyperfine coupling constants, which describe the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N and ¹H). libretexts.org

Raman Spectroscopy (Laser-Raman)

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations of a compound. libretexts.org It relies on the inelastic scattering of monochromatic light, typically from a laser. physicsopenlab.org When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. libretexts.org

The Raman spectrum of this compound would exhibit characteristic peaks corresponding to the vibrational modes of its functional groups. Key expected features include:

C≡N Stretch: The nitrile group has a very strong and sharp Raman band, typically appearing in the 2200-2240 cm⁻¹ region. This is often one of the most prominent peaks in the spectrum.

Pyridine Ring Vibrations: The aromatic pyridine ring gives rise to several characteristic bands. These include ring breathing modes (around 1000 cm⁻¹) and ring stretching modes (typically in the 1300-1650 cm⁻¹ range). acs.orgresearchgate.net

Methoxy Group Vibrations: The C-O-C stretching vibrations of the methoxy group are expected in the 1000-1300 cm⁻¹ region. C-H stretching vibrations from the methyl group will appear at higher wavenumbers, typically 2800-3000 cm⁻¹.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C≡N Stretch | Nitrile | 2200 - 2240 | Strong, Sharp |

| Aromatic C=C/C=N Stretch | Pyridine Ring | 1550 - 1620 | Strong |

| Ring Breathing | Pyridine Ring | 990 - 1040 | Strong |

| C-O-C Asymmetric Stretch | Methoxy Ether | 1230 - 1270 | Medium |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium |

Thermal Analysis (Thermal Gravimetric Analysis - TGA)

Thermal Gravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orglibretexts.org The resulting data is presented as a TGA curve, which plots mass percentage against temperature. This analysis provides information on thermal stability, decomposition temperatures, and the composition of the material. egyankosh.ac.in

When subjected to TGA, this compound is expected to be stable up to a certain temperature, after which it will undergo thermal decomposition. The TGA curve would show a relatively flat plateau at lower temperatures, indicating thermal stability. libretexts.org As the temperature increases, a distinct drop in mass would occur, signifying the onset of decomposition.

The decomposition of this compound may occur in a single step or multiple steps, depending on the stability of the intermediate fragments. mdpi.com The process involves the breaking of chemical bonds and the volatilization of the resulting smaller molecules. The profile of the TGA curve can reveal the temperature ranges over which these decomposition events occur. For many organic compounds, decomposition is often complete below 600-700 °C under an inert atmosphere, though some may form a stable char residue. mdpi.com

Table 5: Hypothetical TGA Data for this compound

| Parameter | Description | Expected Value/Observation |

|---|---|---|

| Onset Temperature (T_onset) | The temperature at which significant mass loss begins. | 200 - 300 °C |

| Decomposition Step(s) | The number of distinct mass loss events. | Likely a primary, sharp mass loss, possibly followed by slower degradation. |

| Temperature of Max. Decomposition Rate (T_max) | The peak temperature on the derivative thermogravimetric (DTG) curve. | 250 - 400 °C |

Note: The actual TGA curve and characteristic temperatures are dependent on experimental conditions such as heating rate and atmosphere.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies focusing specifically on the compound This compound are not publicly available. The research required to generate the specific data for the requested sections—including Density Functional Theory (DFT) calculations, HOMO-LUMO analysis, global reactivity descriptors, and molecular docking studies—has not been published in accessible journals or databases.

While computational studies exist for structurally related but different molecules, such as 2-methoxy-4,6-diphenylnicotinonitrile, using that data would be scientifically inaccurate and misleading. The presence of different substituent groups, such as the two phenyl rings in the aforementioned example, fundamentally alters the electronic structure, molecular geometry, and reactivity profile of the core nicotinonitrile scaffold.

Therefore, to ensure scientific accuracy and strictly adhere to the user's request for information solely on this compound, it is not possible to provide the detailed research findings and data tables as outlined. Generating such an article would require performing novel computational research on the compound, which is beyond the scope of this request.

Computational and Theoretical Chemistry of 4 Methoxynicotinonitrile

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. While a crystal structure for 4-Methoxynicotinonitrile is not available to generate its specific Hirshfeld surface, analysis of closely related methoxy-substituted and pyridine-containing compounds allows for a robust prediction of its intermolecular interaction patterns. iucr.orgresearchgate.netnih.govmdpi.com

For organic molecules containing hydrogen, carbon, oxygen, and nitrogen, the Hirshfeld surface is typically dominated by H···H, C···H/H···C, and O···H/H···O contacts. researchgate.netnih.gov Given the molecular structure of this compound, it is expected that H···H contacts, representing van der Waals forces, would constitute the largest percentage of the total surface area, likely in the range of 40-55%. researchgate.netnih.gov

The presence of the methoxy (B1213986) group and the pyridine (B92270) ring introduces possibilities for more specific interactions. The C···H/H···C interactions, indicative of C-H···π stacking, are also expected to be significant, contributing to the stability of the crystal packing. iucr.orgresearchgate.net The oxygen atom of the methoxy group and the nitrogen atom of the pyridine ring and nitrile group can act as hydrogen bond acceptors. Therefore, O···H/H···O and N···H/H···N contacts are anticipated. mdpi.com The red spots on a dnorm mapped Hirshfeld surface would indicate these shorter, stronger hydrogen bonding interactions. mdpi.com

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions. By examining data from analogous compounds, a predicted distribution of intermolecular contacts for this compound can be compiled.

| Intermolecular Contact | Predicted Contribution (%) | Significance in Crystal Packing | Reference Analogs |

| H···H | 40 - 55% | Dominant van der Waals forces. researchgate.netnih.gov | 2,2′′′,6,6′′′-tetramethoxy-3,2′:5′,3′′:6′′,3′′′-quaterpyridine (52.9%) researchgate.net, N-(4-methoxyphenyl)picolinamide (47%) iucr.org |

| C···H/H···C | 15 - 25% | C-H···π interactions contributing to crystal stability. researchgate.net | 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide (16.6%) nih.gov, 2,2′′′,6,6′′′-tetramethoxy-3,2′:5′,3′′:6′′,3′′′-quaterpyridine (17.3%) researchgate.net |

| O···H/H···O | 10 - 20% | Weak C-H···O hydrogen bonds. | N-(4-methoxyphenyl)picolinamide iucr.org, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide (14.0%) nih.gov |

| N···H/H···N | 5 - 10% | Weak C-H···N hydrogen bonds involving the pyridine and nitrile nitrogen atoms. mdpi.com | 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide (6.8%) nih.gov |

| C···N/N···C | < 5% | Minor contacts. | 2,2′′′,6,6′′′-tetramethoxy-3,2′:5′,3′′:6′′,3′′′-quaterpyridine researchgate.net |

| C···C | < 5% | Potential for weak π–π stacking interactions. researchgate.net | 2,2′′′,6,6′′′-tetramethoxy-3,2′:5′,3′′:6′′,3′′′-quaterpyridine researchgate.net |

Non-Linear Optical (NLO) Property Predictions

The molecular structure of this compound, featuring an electron-donating methoxy group (-OCH₃) and an electron-withdrawing nitrile group (-CN) on a π-conjugated pyridine ring, suggests its potential as a non-linear optical (NLO) material. Theoretical calculations, particularly DFT, are instrumental in predicting the NLO properties of organic molecules by calculating the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). ias.ac.innih.govnih.gov

Organic NLO materials often derive their properties from intramolecular charge transfer (ICT) between donor and acceptor groups through a π-system. nih.govnih.gov In this compound, the methoxy group acts as a donor, pushing electron density into the pyridine ring, while the nitrile group acts as an acceptor, pulling electron density away. This D-π-A (Donor-π-Acceptor) arrangement can lead to a large change in dipole moment upon excitation, which is a key factor for a high hyperpolarizability value.

Computational studies on similar D-π-A pyridine derivatives have shown that such substitution patterns can lead to significant NLO responses. ias.ac.in The first hyperpolarizability (β) is a critical parameter for second-order NLO applications. Calculations for related organic molecules have demonstrated that the magnitude of β is highly sensitive to the nature of the donor and acceptor groups and the length of the conjugated system. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also important in assessing NLO potential. A small HOMO-LUMO energy gap is often associated with higher polarizability and hyperpolarizability, as it indicates greater ease of intramolecular charge transfer. nih.gov For this compound, the HOMO is expected to be localized more on the methoxy group and the pyridine ring, while the LUMO would be concentrated around the nitrile group and the ring.

While specific calculated values for this compound are not published, a table of representative values from theoretical studies on analogous NLO chromophores can provide an estimate of the expected magnitude of its NLO properties.

| NLO Property | Predicted Characteristic | Basis of Prediction and Significance |

| Dipole Moment (μ) | Significant ground-state dipole moment. | The D-π-A structure creates a permanent charge separation, essential for NLO activity. ias.ac.in |

| Polarizability (α) | High polarizability. | The extended π-conjugation and donor-acceptor groups enhance the molecule's response to an external electric field. nih.gov |

| First Hyperpolarizability (β) | Large β value, indicating a strong second-order NLO response. | The efficient intramolecular charge transfer from the methoxy to the nitrile group is expected to result in a high β value, a key indicator of NLO potential. nih.gov |

| HOMO-LUMO Energy Gap | Relatively small energy gap. | A smaller gap facilitates electron promotion and intramolecular charge transfer, correlating with enhanced NLO properties. nih.gov |

Biological Activity and Medicinal Chemistry Applications of 4 Methoxynicotinonitrile Derivatives

Pharmacological Profile and Potential Therapeutic Applications

The core structure of 4-methoxynicotinonitrile has been a focal point for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities. These include anticancer, antimicrobial, antiviral, anticonvulsant, cardiotonic, anti-hyperglycemic, and anti-inflammatory properties, as well as potential for neurotransmission modulation.

Anticancer and Antitumor Activities

Several derivatives of this compound and structurally related methoxy-substituted nitrogen heterocycles have demonstrated significant potential as anticancer and antitumor agents. Research has shown that these compounds can exhibit cytotoxic effects against a variety of cancer cell lines. For instance, certain 4-anilinoquinoline derivatives, which share structural similarities with substituted nicotinonitriles, have been synthesized and evaluated for their antiproliferative activities.

One study reported the synthesis of 7-fluoro and 8-methoxy-4-anilinoquinolines, which were tested against HeLa (human cervical cancer) and BGC-823 (human gastric carcinoma) cell lines. Notably, compound 2i , an 8-methoxy-4-anilinoquinoline derivative, exhibited remarkable inhibitory effects on both cell lines, with IC50 values of 7.15 μM and 4.65 μM, respectively. This represented a significant increase in antitumor activity compared to the reference drug gefitinib. Another compound, 1f , also displayed potent cytotoxic activities against both cell lines.

The mechanism of action for many of these compounds is believed to involve the inhibition of key enzymes in cancer cell proliferation, such as epidermal growth factor receptor (EGFR) tyrosine kinases. The 4-anilino group can interact with the hydrophobic pocket of EGFR, and the introduction of electron-donating groups like methoxy (B1213986) can enhance this interaction.

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound 2i (8-methoxy-4-anilinoquinoline derivative) | HeLa | 7.15 |

| Compound 2i (8-methoxy-4-anilinoquinoline derivative) | BGC-823 | 4.65 |

| Compound 1f (7-fluoro-4-anilinoquinoline derivative) | HeLa | 10.18 |

| Compound 1f (7-fluoro-4-anilinoquinoline derivative) | BGC-823 | 8.32 |

| Gefitinib (Reference) | HeLa | 17.12 |

| Gefitinib (Reference) | BGC-823 | 19.27 |

Antimicrobial and Antibacterial Properties

Derivatives of nicotinonitrile, including those with methoxy substitutions, have been investigated for their antimicrobial and antibacterial properties. The pyridine (B92270) nucleus is a common feature in many antimicrobial agents, and the addition of functional groups like methoxy and nitrile can modulate this activity.

Research into novel aminothioxanthones, which are structurally distinct but also heterocyclic compounds, has provided insights into structure-activity relationships for antifungal activity. In one study, the presence of an alkylamine moiety at the C-1 position was found to be crucial for antifungal activity. While not directly this compound derivatives, this highlights the importance of specific substitutions on a heterocyclic core for antimicrobial efficacy.

A study on α-methoxy and α-hydroxyl substituted 4-thiatetradecanoic acids demonstrated that α-methoxylation significantly increased the antifungal activity against various fungal strains compared to the parent compound. For example, (±)-2-methoxy-4-thiatetradecanoic acid showed significantly higher activity against Candida albicans, Cryptococcus neoformans, and Aspergillus niger with MIC values ranging from 0.8-1.2 mM. mdpi.com This suggests that the methoxy group can play a key role in enhancing antimicrobial potency.

| Compound | Microorganism | MIC (mM) |

|---|---|---|

| (±)-2-methoxy-4-thiatetradecanoic acid | Candida albicans (ATCC 60193) | 1.2 |

| (±)-2-methoxy-4-thiatetradecanoic acid | Cryptococcus neoformans (ATCC 66031) | 0.8 |

| (±)-2-methoxy-4-thiatetradecanoic acid | Aspergillus niger (ATCC 16404) | 1.0 |

| 4-thiatetradecanoic acid (Parent Compound) | Candida albicans (ATCC 60193) | 12.7 |

| 4-thiatetradecanoic acid (Parent Compound) | Cryptococcus neoformans (ATCC 66031) | 4.8 |

| 4-thiatetradecanoic acid (Parent Compound) | Aspergillus niger (ATCC 16404) | 10.2 |

Antiviral and Anticonvulsant Activities

The pyridine scaffold is a key component in a number of compounds with demonstrated antiviral and anticonvulsant activities. nih.govnih.gov While direct studies on this compound derivatives for these specific activities are limited, the broader class of pyridine-containing compounds has shown significant promise.

In the realm of antiviral research, various pyridine derivatives have been synthesized and evaluated. For instance, camphene (B42988) derivatives incorporating a pyrrolidine (B122466) cycle have shown broad-spectrum antiviral activity against influenza virus, Ebola virus, and Hantaan virus. mdpi.com The nitrogen atom within the heterocyclic ring is often crucial for the antiviral action. mdpi.com Furthermore, glycyrrhizin (B1671929) nicotinate (B505614) derivatives have demonstrated inhibitory activity against HIV-1 pseudoviruses and SARS-CoV-2. mdpi.com

Regarding anticonvulsant properties, derivatives of fused pyrimidines and thieno[2,3-b]pyridines have been synthesized and shown to possess anxiolytic and anticonvulsant effects. nih.gov Some of these compounds exhibited activities comparable to the commercial drug diazepam. nih.gov The mechanism of action for many anticonvulsants involves the modulation of ion channels or neurotransmitter receptors in the central nervous system. Given the structural similarities, this compound derivatives represent a promising area for the development of novel antiviral and anticonvulsant agents.

Cardiotonic and Anti-hyperglycemic Effects

The pyridine ring is a core structure in several compounds with cardiovascular and metabolic activities. Certain pyridyl-2(1H)-quinolone derivatives have been identified as potent positive inotropic agents, indicating their potential as cardiotonics. nih.gov These compounds were found to be significantly more potent than reference drugs like milrinone (B1677136) in increasing the contractile force of guinea pig atria. nih.gov The position of the pyridyl ring on the quinolone scaffold was found to be a critical determinant of activity. nih.gov

In the context of anti-hyperglycemic effects, nicotinic acid (a pyridine derivative) and its analogues have been explored for their potential to manage blood glucose levels. While the primary mechanism of nicotinic acid's effect on lipid metabolism is well-known, research into its derivatives for direct hypoglycemic activity is ongoing. One study investigated the hypoglycemic effect of N1-nicotinoyl-2-pyrazolin-5-one derivatives, demonstrating the potential of incorporating the nicotinoyl moiety into other heterocyclic systems to achieve a desired therapeutic effect. nih.gov Although direct evidence for this compound derivatives is not yet established, their structural relation to these active compounds suggests a potential for development in these therapeutic areas.

Potential in Neurotransmission Modulation (e.g., nAChR Activity)

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are important targets in the central nervous system, and their modulation can have therapeutic effects in a range of neurological and psychiatric disorders. The pyridine ring, being a key component of the natural ligand acetylcholine, is a common feature in many nAChR modulators.

Research has shown that various compounds can interact with nAChRs in different conformational states. For example, 18-methoxycoronaridine (18-MC), an ibogaine (B1199331) analog, has been shown to be a potent inhibitor of nAChR Ca2+ influx. mdpi.com Its interaction with the receptor is complex, involving binding to a luminal domain and inducing desensitization. mdpi.com This highlights the potential for methoxy-substituted heterocyclic compounds to act as modulators of nAChR activity. The structural features of this compound, including the electron-donating methoxy group and the electron-withdrawing nitrile group on the pyridine ring, could influence its binding affinity and functional activity at nAChRs, making it a scaffold of interest for the design of novel CNS-active agents.

Antipsychotic and Anti-inflammatory Properties

The pyridine scaffold is present in numerous compounds with antipsychotic and anti-inflammatory activities. nih.govresearchgate.net Atypical antipsychotics, for instance, often feature heterocyclic ring systems that interact with dopamine (B1211576) and serotonin (B10506) receptors in the brain. researchgate.net The development of pyridine-based positive allosteric modulators of the GABAA receptor also points to the potential of this scaffold in creating novel antipsychotic agents. nih.gov

In the area of anti-inflammatory research, various nitrogen-containing heterocycles have been explored as potent agents. nih.gov The anti-inflammatory mechanism of many such compounds involves the inhibition of key inflammatory pathways, such as the NF-κB signaling pathway. nih.govresearchgate.net Methoxy-substituted compounds, in particular, have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS). For example, new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans have demonstrated a significant role in inhibiting the NF-κB pathway and restoring normal ROS and NO levels upon lipopolysaccharide (LPS) activation in U937 cells. nih.gov These findings suggest that this compound derivatives, by virtue of their methoxy-substituted pyridine core, hold potential for development as both antipsychotic and anti-inflammatory drugs.

Mechanisms of Biological Action

Enzyme and Receptor Inhibition (e.g., IKKβ, GCN5, TRK, Sulfide (B99878):Quinone Oxidoreductase)

Derivatives of this compound have been investigated for their potential to inhibit various enzymes, playing a role in the development of novel therapeutic agents. Nicotinonitrile, or 3-cyanopyridine, derivatives are recognized for their wide range of biological activities. proteopedia.org

GCN5 Inhibition: The General Control Non-repressed protein 5 (GCN5), a histone acetyltransferase (HAT), is a key target in drug discovery due to its role in malignancies. nih.gov Through high-throughput screening, trisubstituted nicotinonitrile derivatives have been identified as novel human GCN5 inhibitors. nih.gov One such derivative, DC_HG24-01, demonstrated a potent inhibitory effect on hGCN5 with an IC50 value of 3.1 ± 0.2 μM. nih.gov Docking studies suggest that this compound occupies the binding pocket of the acetyl-CoA cofactor. nih.gov

Sulfide:Quinone Oxidoreductase (SQOR) Inhibition: Certain nicotinonitrile derivatives have shown the ability to inhibit sulfide:quinone oxidoreductase, an enzyme implicated in protecting against adverse cardiac remodeling and heart failure. proteopedia.org Research has led to the discovery of potent small-molecule inhibitors of human SQOR. nih.govnih.gov A high-throughput screening identified 2,4-diphenylpyridines, a class related to nicotinonitriles, as potent SQOR inhibitors. nih.gov One of the top hits, HTS07545, exhibited an IC50 of 30 nM. medchemexpress.com Further medicinal chemistry optimization led to the development of STI1, a competitive inhibitor that binds with high selectivity to the coenzyme Q-binding pocket in SQOR, with an IC50 of 29 nM. nih.gov

Modulation of Biochemical Pathways

The inhibition of enzymes like GCN5 and SQOR by this compound derivatives leads to the modulation of critical biochemical pathways.

Inhibition of GCN5 by nicotinonitrile derivatives can affect transcription-mediated biological processes, including cell-cycle progression and metabolism, due to GCN5's role in acetylating histone and non-histone proteins. nih.gov Deregulation of GCN5 has been linked to the progression of cancer through the acetylation of promoters for genes like cyclin D1 and cyclin E1. nih.gov

By inhibiting SQOR, these derivatives can modulate hydrogen sulfide (H2S) signaling. nih.gov H2S is a signaling molecule with cardioprotective effects, and SQOR catalyzes the first irreversible step in its metabolism. nih.gov Inhibition of SQOR can therefore increase the bioavailability of H2S, offering a potential therapeutic strategy for conditions like heart failure. nih.gov

Cellular Effects (e.g., Cell Proliferation, Apoptosis, Cell Cycle Arrest)

The enzymatic inhibition by nicotinonitrile derivatives translates into significant cellular effects. The GCN5 inhibitor DC_HG24-01 was found to impede cell proliferation, induce apoptosis, and cause cell cycle arrest at the G1 phase in MV4-11 cell lines. nih.gov These cellular effects are linked to the inhibition of H3K14 acetylation. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Influence of Substituents on Potency and Selectivity

Structure-activity relationship (SAR) studies on nicotinonitrile derivatives have provided insights into the chemical features that govern their inhibitory potency and selectivity.

For the trisubstituted nicotinonitrile derivatives targeting GCN5, docking studies of DC_HG24-01 revealed that the chlorobenzene (B131634) group forms extensive hydrophobic contact with neighboring residues such as F622, A618, V577, L531, and F578. nih.gov A hydrophobic interaction was also noted for the benzene (B151609) group at the R1 position with W621 and V581 in hGCN5. nih.gov

In the case of diarylpyridine-based SQOR inhibitors, SAR studies have been conducted on analogs of the initial hit compound 1 (IC50 = 25 nM). The modifications focused on the different phenyl rings of the diarylpyridine scaffold. The following table summarizes the SAR for a selection of these analogs.

| Compound | Substituent at A | Substituent at B | Substituent at C | IC50 ± SE (nM) |

|---|---|---|---|---|

| 1 | 4-FPh | Ph | Me | 25 ± 2 |

| 2 | 4-FPh | 4-(MeO)Ph | Me | 1,360 ± 150 |

| 3 | 4-FPh | 3-(MeO)Ph | Me | 108 ± 6 |

| 4 | 4-FPh | 2-(MeO)Ph | Me | 75 ± 7.4 |

Impact of Structural Modifications on Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, including half-life and bioavailability. In the development of derivatives from scaffolds like nicotinonitrile, medicinal chemistry strategies are often employed to enhance metabolic stability. A primary tactic involves blocking metabolically vulnerable sites. For instance, positions on the molecule that are susceptible to oxidative metabolism by cytochrome P450 enzymes can be protected by introducing electron-withdrawing groups or by increasing steric hindrance to prevent enzyme binding.

Another frequently used strategy is the reduction of lipophilicity. Since metabolic enzymes often possess lipophilic binding sites, molecules with high lipophilicity are more readily metabolized. Subtle structural modifications that decrease lipophilicity can therefore lead to improved metabolic stability. In the optimization of pyridone-based compounds, which are structurally related to nicotinonitrile derivatives, addressing metabolic liabilities was a key step. This involved making nuanced changes to the core structure to improve metabolic profiles alongside other properties like solubility and off-target effects, such as hERG inhibition. researchgate.net

The following table outlines common strategies used to improve the metabolic stability of heterocyclic compounds like this compound derivatives.

| Strategy | Rationale | Example Modification |

| Blocking Metabolic Hotspots | Prevents enzymatic degradation at specific, vulnerable atomic sites. | Introduction of a halogen or an electron-withdrawing group on an aromatic ring. |

| Reducing Lipophilicity | Decreases binding affinity to lipophilic active sites of metabolic enzymes. | Replacing a lipophilic alkyl group with a more polar functional group. |

| Introducing Steric Hindrance | Physically blocks the approach of metabolic enzymes to a labile part of the molecule. | Adding a bulky substituent near a metabolically active site. |

| Scaffold Hopping/Isosteric Replacement | Replaces a metabolically unstable moiety with a chemically different but functionally similar group. | Replacing a phenyl ring with a pyridine or other heterocyclic ring. |

Identification of Critical Pharmacophoric Elements

A pharmacophore is an abstract representation of the essential molecular features responsible for a drug's biological activity. Identifying these elements is crucial for designing new, potent, and selective ligands. For nicotinonitrile derivatives, pharmacophore modeling has been instrumental in guiding the design of compounds targeting various receptors.

These models typically identify a specific spatial arrangement of key chemical features. Common pharmacophoric elements for this class of compounds include:

Hydrogen Bond Acceptors: The nitrogen atom of the nitrile group and the pyridine ring are potent hydrogen bond acceptors.

Hydrogen Bond Donors: Amine or hydroxyl groups substituted on the core structure frequently act as hydrogen bond donors.

Aromatic Rings: The pyridine ring itself serves as a critical aromatic feature, often participating in π-π stacking interactions with protein targets.

Hydrophobic Groups: Substituted alkyl or aryl groups provide hydrophobic interactions that are essential for anchoring the ligand in the binding pocket of a target protein.

For example, a pharmacophore model developed for A2A adenosine (B11128) receptor antagonists based on a 2-amino nicotinonitrile core was used to guide the synthesis of new high-affinity compounds. acs.org Similarly, ligand-based pharmacophore models for nicotinonitrile derivatives targeting the S1PL receptor have been developed to aid in virtual screening campaigns. nih.gov

The table below summarizes the key pharmacophoric features identified in various studies of nicotinonitrile derivatives.

| Pharmacophoric Feature | Role in Ligand Binding | Common Structural Moiety |

| Hydrogen Bond Acceptor | Forms hydrogen bonds with receptor residues. | Pyridine Nitrogen, Nitrile Nitrogen |

| Hydrogen Bond Donor | Forms hydrogen bonds with receptor residues. | Substituted Amino or Hydroxyl Groups |

| Aromatic Ring | Participates in π-π stacking or hydrophobic interactions. | Pyridine Ring, Substituted Phenyl Rings |

| Hydrophobic Center | Occupies hydrophobic pockets within the binding site. | Alkyl or Aryl Substituents |

Drug Discovery and Development Efforts

High-Throughput Screening (HTS) Initiatives

High-throughput screening (HTS) has been a pivotal technology in the discovery of novel therapeutic agents based on the this compound scaffold. HTS allows for the rapid assessment of large compound libraries to identify initial "hits" with desired biological activity. For instance, a significant HTS campaign led to the discovery of a noncatechol scaffold for the D1 dopamine receptor, with subsequent synthesis of derivatives starting from 2-chloro-4-methoxynicotinonitrile (B1349480). nih.gov In other drug discovery programs, HTS combined with structure-based design was utilized to develop pan-PAK inhibitors like PF-3758309, demonstrating the power of this approach in identifying novel kinase inhibitors from large chemical libraries. tandfonline.comnih.govtandfonline.com

Lead Identification and Optimization Strategies

Following the identification of initial hits from HTS, a process of lead identification and optimization is undertaken to improve the compound's pharmacological properties. This iterative process involves synthesizing and testing a series of analogues to develop a structure-activity relationship (SAR).

A notable example involves the optimization of the noncatechol D1 receptor agonist scaffold. Starting with a hit containing a 2-chloro-4-methoxynicotinonitrile precursor, researchers performed an iterative modification of the pyridine core. nih.gov Substitutions were explored to enhance potency and efficacy, leading to the insight that different substituents could fine-tune the functional selectivity of the compound. nih.gov Similarly, in the development of positive allosteric modulators for the mGlu2 receptor, lead optimization focused on improving poor solubility and addressing liabilities related to metabolism and hERG inhibition through subtle structural modifications. researchgate.net This process transforms a promising but flawed initial hit into a viable drug candidate.

Development of Novel Inhibitors Targeting Specific Pathways

Derivatives of this compound have been successfully developed as inhibitors and modulators for specific and therapeutically relevant biological pathways.

Dopamine D1 Receptor Biased Agonists: A key development has been the creation of functionally selective D1 receptor agonists. These compounds, derived from 2-chloro-4-methoxynicotinonitrile, were engineered to preferentially activate the G protein signaling pathway over the β-arrestin recruitment pathway. nih.gov This "biased signaling" is a sophisticated approach to drug design, aiming to elicit specific therapeutic effects while minimizing side effects associated with other signaling cascades. nih.gov

p21-Activated Kinase 4 (PAK4) Inhibitors: In the field of oncology and cellular signaling, this compound derivatives have been used to create potent inhibitors of PAK4. One synthetic route explicitly utilized 2-bromo-4-methoxynicotinonitrile. nih.govtandfonline.com The resulting inhibitor, SPA7012, was found to function by stabilizing nuclear factor-erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular anti-oxidative response. This work provides a basis for using PAK4 inhibitors to alleviate ischemia-reperfusion-induced liver damage. nih.govtandfonline.com

A2A Adenosine Receptor Antagonists: The nicotinonitrile core is also a key feature in antagonists developed for the A2A adenosine receptor, which is a target for conditions such as Parkinson's disease. acs.org

In Vitro and In Vivo Pharmacological Assays

The pharmacological evaluation of this compound derivatives involves a suite of in vitro and in vivo assays to characterize their activity, selectivity, and therapeutic potential.

In Vitro Assays: These laboratory-based assays are essential for determining a compound's mechanism of action and potency at the molecular and cellular level.

Radioligand Binding Assays: Used to determine the binding affinity (Ki) of a compound for its target receptor. nih.gov

Functional Assays: These measure the biological response elicited by the compound. For G protein-coupled receptors (GPCRs), this includes assays for G protein activation or β-arrestin recruitment. nih.gov

Cell-Based Assays: Primary hepatocytes have been used to study the effects of PAK4 inhibitors on hypoxia-reoxygenation-induced apoptosis and inflammation, mimicking aspects of ischemia-reperfusion injury in a controlled environment. nih.govtandfonline.com

Disease Models: For the PAK4 inhibitor SPA7012, a mouse model of hepatic ischemia-reperfusion injury was used to demonstrate that the compound could attenuate biochemical and histopathological damage in a living system. nih.govtandfonline.com

The following table provides a summary of the types of pharmacological assays used in the development of these derivatives.

| Assay Type | Purpose | Specific Example | Reference |

| In Vitro Binding | To determine affinity for the molecular target. | Radioligand binding assays for D1 dopamine receptor. | nih.gov |

| In Vitro Functional | To measure biological activity and pathway selectivity. | Gs protein vs. β-arrestin recruitment assays. | nih.gov |

| In Vitro Cellular | To assess effects in a cellular context. | Hypoxia-reoxygenation assays in primary hepatocytes. | nih.govtandfonline.com |

| In Vivo Efficacy | To evaluate therapeutic effect in an animal model of disease. | Mouse model of hepatic ischaemia-reperfusion injury. | nih.govtandfonline.com |

Advanced Applications and Material Science of 4 Methoxynicotinonitrile Derivatives

Luminescent and Fluorescent Properties and Applications

The inherent fluorescence of 4-methoxynicotinonitrile derivatives is a cornerstone of their utility in material science. The specific arrangement of electron-donating (methoxy) and electron-withdrawing (nitrile) groups on the aromatic pyridine (B92270) core creates a robust framework for luminescence. These molecules are part of a broader class of nicotinonitrile derivatives recognized for their distinctive photophysical properties. mdpi.comnih.gov This has led to their exploration in applications such as organic light-emitting diodes (OLEDs) and fluorescent molecular probes. mdpi.comnih.gov

Blue Fluorescence Emission Characteristics

A notable feature of certain this compound derivatives is their emission in the blue region of the electromagnetic spectrum. Blue-emitting materials are crucial for full-color displays and white lighting applications.

One specific derivative, 6-(4-aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, demonstrates pronounced greenish-blue fluorescence. researchgate.net When dissolved in acetonitrile (B52724) and excited with light at 365 nm, this compound emits light with a peak wavelength of 476 nm. researchgate.net Its fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process, was determined to be 0.32, using coumarin (B35378) 1 as a standard. researchgate.net Another related compound, 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, has also been reported to exhibit blue fluorescence. nih.gov The development of efficient blue-emitting organic compounds is a significant area of research for technologies like OLEDs. mdpi.commdpi.comnih.gov

Table 1: Fluorescence Properties of a this compound Derivative